1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea
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Overview
Description
1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at specific positions to introduce the hydroxy, phenyl, and urea groups .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could regulate various cellular processes.
Mechanism of Action
The mechanism of action of 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea involves inhibition of specific kinases. These kinases play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory properties.
Uniqueness
1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea is unique due to its specific functional groups, which enhance its binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C21H25N7O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-(3-oxo-3-piperidin-1-ylpropyl)urea |
InChI |
InChI=1S/C21H25N7O3/c29-18(27-11-5-2-6-12-27)9-10-22-21(31)23-14-17-25-19-16(20(30)26-17)13-24-28(19)15-7-3-1-4-8-15/h1,3-4,7-8,13H,2,5-6,9-12,14H2,(H2,22,23,31)(H,25,26,30) |
InChI Key |
CKOFSBKGOBQDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)NCC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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